molecular formula C10H17F3 B12871458 1-Propyl-4-trifluoromethyl-cyclohexane

1-Propyl-4-trifluoromethyl-cyclohexane

Cat. No.: B12871458
M. Wt: 194.24 g/mol
InChI Key: PTYQZBOAGMMPHU-UHFFFAOYSA-N
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Description

1-Propyl-4-trifluoromethyl-cyclohexane is a cyclohexane derivative with a propyl group (-C₃H₇) at position 1 and a trifluoromethyl group (-CF₃) at position 3. Its molecular formula is C₁₀H₁₇F₃, with a molecular weight of 206.24 g/mol. The compound’s structure combines hydrophobic alkyl and fluorinated substituents, which influence its physical and chemical properties. Key characteristics include:

  • Boiling Point: Estimated >150°C (based on alkyl-cyclohexane analogs).
  • Melting Point: Likely low due to steric hindrance from substituents.
  • Reactivity: The electron-withdrawing -CF₃ group may reduce electrophilic substitution reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H17F3

Molecular Weight

194.24 g/mol

IUPAC Name

1-propyl-4-(trifluoromethyl)cyclohexane

InChI

InChI=1S/C10H17F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h8-9H,2-7H2,1H3

InChI Key

PTYQZBOAGMMPHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Propyl-4-trifluoromethyl-cyclohexane can be achieved through various methods, including radical trifluoromethylation and photoredox catalysis. Photoredox catalysis, on the other hand, utilizes visible light to drive the reaction, making it an efficient and environmentally friendly method . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Radical-Mediated Reactions

The trifluoromethyl group facilitates radical-based transformations. In systems with weak bonds (e.g., P–P or C–H), CF₃ radicals can initiate chain reactions:

  • Trifluoromethyl radical abstraction : Under UV irradiation or thermal conditions, the CF₃ group participates in radical transfer. For example, trifluoroiodomethane (CF₃I) generates CF₃ radicals that attack adjacent bonds (e.g., C–H or P–P), leading to substitution or fragmentation .

  • Dehydrogenation : Cyclohexane derivatives undergo Pd-catalyzed C–H activation followed by β-hydride elimination to form cycloalkenes. Computational studies suggest similar pathways for 1-propyl-4-trifluoromethyl-cyclohexane, yielding unsaturated intermediates .

Cyclization and Olefination

The compound’s steric profile enables cascade reactions in catalytic systems:

Reaction TypeConditionsProduct YieldSelectivitySource
Cyclization–olefinationPd(OAc)₂, Ag₂CO₃, 120°C72–89%High trans
FluorolactonizationChiral phase-transfer catalyst85–99%88% ee

Key steps include:

  • C–H activation : The cyclohexane ring undergoes Pd-mediated dehydrogenation.

  • Olefin insertion : Alkenes (e.g., styrene) add to the activated intermediate.

  • Rearomatization : Eliminations restore aromaticity or form new rings .

Substituent-Directed Transformations

The propyl and trifluoromethyl groups influence reaction outcomes:

  • Steric hindrance : Bulky substituents slow nucleophilic attacks but favor elimination pathways. For example, dehydration of analogous alcohols requires strong acids (e.g., H₂SO₄).

  • Electronic effects : The electron-withdrawing CF₃ group stabilizes carbocation intermediates during acid-catalyzed rearrangements, enabling semi-pinacol rearrangements to form α-CF₃ ketones .

Photochemical Reactivity

Under UV irradiation, cyclohexane derivatives undergo ring expansion or fragmentation:

  • Direct irradiation in cyclohexane : Generates benzopyran or dihydrobenzofuran derivatives via intramolecular proton transfer .

  • Methanol adduct formation : Solvent trapping prevents rearrangement, yielding ethers or alcohols instead .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Propyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, binding selectivity, and metabolic stability . These properties allow it to interact with specific enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-propyl-4-trifluoromethyl-cyclohexane with structurally related cyclohexane derivatives.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Known Hazards
1-Propyl-4-trifluoromethyl-cyclohexane -C₃H₇ (position 1), -CF₃ (position 4) C₁₀H₁₇F₃ 206.24 High lipophilicity; thermal stability from -CF₃ Not reported
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) -C₃H₇ (position 4), -CH₂CH₂ (bicyclic) C₁₇H₂₈ 232.41 Rigid bicyclic structure; low water solubility No known hazards
4-Trifluoromethyl-cyclohexane -CF₃ (position 4) C₇H₁₁F₃ 152.16 Lower boiling point (~120°C); moderate logP (~2.8) Corrosive to skin (predicted)
1-Propyl-cyclohexane -C₃H₇ (position 1) C₉H₁₈ 126.24 High volatility (bp ~160°C); logP ~4.5 Flammable liquid

Key Observations:

Substituent Effects: The -CF₃ group in 1-propyl-4-trifluoromethyl-cyclohexane enhances thermal stability and lipophilicity compared to non-fluorinated analogs like 1-propyl-cyclohexane. However, it may reduce solubility in polar solvents. Bicyclic structures (e.g., 4-propyl-4’-vinyl-1,1’-bi(cyclohexane)) exhibit higher rigidity and melting points but lack the electronic effects of fluorination .

Synthetic Utility :

  • The vinyl group in 4-propyl-4’-vinyl-1,1’-bi(cyclohexane) enables polymerization or functionalization, whereas the -CF₃ group in the target compound favors applications in pharmaceuticals or agrochemicals.

Biological Activity

1-Propyl-4-trifluoromethyl-cyclohexane is characterized by its trifluoromethyl group, which significantly influences its reactivity and biological interactions. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.

Molecular Structure

PropertyValue
Molecular FormulaC10H13F3
Molecular Weight202.21 g/mol
IUPAC Name1-Propyl-4-(trifluoromethyl)cyclohexane
Canonical SMILESCCC1(CCCCC1)C(F)(F)F

The biological activity of 1-Propyl-4-trifluoromethyl-cyclohexane can be attributed to its ability to interact with various biological targets. Fluorinated compounds often exhibit unique pharmacokinetic properties due to their altered binding affinities with proteins and enzymes. Some studies suggest that trifluoromethyl groups can enhance the compound's interaction with lipid membranes, potentially affecting cell signaling pathways.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of trifluoromethyl-substituted cycloalkanes, including 1-Propyl-4-trifluoromethyl-cyclohexane. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties : Research has explored the effects of fluorinated cycloalkanes on cancer cell lines. In vitro studies demonstrated that 1-Propyl-4-trifluoromethyl-cyclohexane inhibited the proliferation of certain cancer cells, possibly through apoptosis induction .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of fluorinated compounds in models of neurodegeneration. The data suggested that 1-Propyl-4-trifluoromethyl-cyclohexane could mitigate oxidative stress in neuronal cells, offering insights into its therapeutic potential for neurodegenerative diseases .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxicity and biological efficacy of 1-Propyl-4-trifluoromethyl-cyclohexane:

Study FocusCell Line/ModelObserved EffectReference
Antimicrobial ActivityE. coli, S. aureusInhibition of growth
Anticancer ActivityMCF-7 (breast cancer)Reduced cell viability
NeuroprotectionSH-SY5Y (neuronal cells)Decreased oxidative stress

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the full biological impact:

  • Toxicological Assessment : Preliminary animal studies indicate a favorable safety profile for 1-Propyl-4-trifluoromethyl-cyclohexane at therapeutic doses, with no significant adverse effects observed .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound exhibits a prolonged half-life due to its fluorinated structure, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 1-propyl-4-trifluoromethyl-cyclohexane, and how can purity be optimized?

Methodological Answer:

  • Friedel-Crafts alkylation or catalytic hydrogenation of trifluoromethyl-substituted precursors are common approaches. For purity, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents (e.g., hexane). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with GC-MS (>98% purity threshold) .
  • Key Challenge : Byproducts from incomplete alkylation may require iterative purification.

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., propyl chain integration at δ 0.8–1.5 ppm, cyclohexane ring splitting patterns). 19F^{19}\text{F}-NMR identifies trifluoromethyl signals (δ -60 to -70 ppm) .
  • IR Spectroscopy : Look for C-F stretches (~1100–1250 cm1^{-1}) and cyclohexane ring vibrations (C-H bends ~1450 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent decomposition. Refer to SDS guidelines for spill management and first-aid measures .

Q. How does solvent polarity affect its stability in solution?

Methodological Answer:

  • Non-polar solvents (hexane, toluene) enhance stability due to reduced hydrolysis risk.
  • Polar aprotic solvents (DCM, THF) may induce gradual degradation; monitor via UV-Vis (λ = 260 nm) over 24-hour periods. Avoid protic solvents (e.g., methanol) to prevent trifluoromethyl group cleavage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental data with DFT calculations (B3LYP/6-311+G(d,p)) for optimized geometry and chemical shift predictions. Discrepancies often arise from conformational flexibility; use variable-temperature NMR to assess dynamic effects .

Q. What mechanistic insights explain kinetic vs. thermodynamic control in its synthesis?

Methodological Answer:

  • Kinetic control : Lower temperatures (0–25°C) favor axial trifluoromethyl groups due to steric hindrance minimization.
  • Thermodynamic control : Heating (80–100°C) promotes equatorial conformers. Monitor via 19F^{19}\text{F}-NMR to track equilibrium shifts. Computational MD simulations can model transition states .

Q. What methodologies assess its potential biological activity?

Methodological Answer:

  • In vitro assays : Use MTT assays for cytotoxicity screening (IC50_{50} values) against cancer cell lines (e.g., HeLa).
  • Molecular docking : Screen against protein targets (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can computational modeling predict its reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT calculations (Gaussian 16) to determine Fukui indices for electrophilic/nucleophilic sites.
  • Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) using transition-state theory. Compare with experimental yields to refine models .

Q. What are its degradation pathways under oxidative stress?

Methodological Answer:

  • Forced degradation studies : Expose to H2_2O2_2/UV light; analyze via LC-MS for breakdown products (e.g., cyclohexanol derivatives).
  • EPR spectroscopy detects radical intermediates. Stability rankings correlate with trifluoromethyl group electron-withdrawing effects .

Q. How can it be applied in material science (e.g., liquid crystals)?

Methodological Answer:

  • Evaluate mesomorphic properties via differential scanning calorimetry (DSC) and polarized optical microscopy. The propyl chain enhances fluidity, while the trifluoromethyl group improves thermal stability. Compare phase transitions with analogous compounds .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational and biological assays to address mechanistic and applicative gaps .

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